Angelic acid is a natural product found in Lomatium nuttallii, Euryops arabicus, and other organisms with data available.
See also: Petasites hybridus root (part of).
Angelic acid
CAS No.: 565-63-9
Cat. No.: VC21344344
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 565-63-9 |
---|---|
Molecular Formula | C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | (Z)-2-methylbut-2-enoic acid |
Standard InChI | InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3- |
Standard InChI Key | UIERETOOQGIECD-ARJAWSKDSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O |
Canonical SMILES | CC=C(C)C(=O)O |
Boiling Point | 85.50 to 87.50 °C. @ 13.00 mm Hg |
Melting Point | 45 °C |
Chemical Structure and Properties
Angelic acid is chemically defined as a monocarboxylic unsaturated organic acid. It represents the cis isomer of 2-methyl-2-butenoic acid, with its trans counterpart being tiglic acid . This structural relationship is fundamental to understanding its reactivity and physical properties.
Physical Characteristics
Angelic acid appears as a volatile solid characterized by a distinctively pungent sour odor and biting taste. It crystallizes in colorless monoclinic prisms that dissolve rapidly in alcohol or hot water, while showing slower dissolution in cold water . The compound's physical properties make it suitable for various applications in perfumery and flavoring industries.
Isomeric Relationship with Tiglic Acid
One of the most noteworthy chemical properties of angelic acid is its isomeric relationship with tiglic acid. Angelic acid can be completely converted to tiglic acid through prolonged heating (approximately 40 hours of boiling), demonstrating the thermodynamic preference for the trans configuration . The reverse transformation from tiglic acid to angelic acid occurs much less readily due to the higher stability of the trans isomer .
Table 1: Comparison of Angelic Acid and Tiglic Acid Properties
Property | Angelic Acid | Tiglic Acid |
---|---|---|
Configuration | cis isomer | trans isomer |
Stability | Less stable | More stable |
Melting Point | Lower | Higher |
Natural Occurrence | Less common | More common |
Conversion | Readily converts to tiglic acid upon heating | Converts to angelic acid with difficulty |
Discovery and Historical Context
First Isolation and Naming
Angelic acid was first isolated in 1842 by Ludwig Andreas Buchner, a German pharmacist from Munich . The compound derives its name from the plant Angelica archangelica (garden angelica), from which it was initially extracted . According to traditional lore, the plant itself was named because an archangel supposedly revealed its medicinal properties, lending the acid its celestial nomenclature despite its notably pungent characteristics .
Historical Applications
Historically, extracts containing angelic acid have been employed in traditional medicine systems for various therapeutic purposes. The esters of angelic acid have been used in herbal remedies targeting ailments such as pain, fever, gout, and heartburn . This historical medicinal usage laid the groundwork for modern scientific investigation into its potential bioactive properties.
Natural Occurrence
Botanical Distribution
Angelic acid is predominantly found in plants belonging to the Apiaceae family (formerly known as Umbelliferae), though it appears in other plant families as well . Its distribution in nature is relatively widespread, occurring in numerous aromatic and medicinal plants.
Presence in Essential Oils
Angelic acid comprises a significant component of several essential oils. Notably, approximately 85% of Roman chamomile (Anthemis nobilis) oil consists of esters of angelic and tiglic acids . The oil also contains specific esters such as isobutyl angelate and amyl angelate, contributing to its characteristic aroma and therapeutic properties.
Synthesis and Production Methods
Laboratory Synthesis Routes
The first documented synthesis of angelic acid was reported by researchers at Iowa State University. Buckles and Mock developed a multi-step process starting with tiglic acid. Their approach involved:
-
Addition of bromine across the double bond of tiglic acid
-
Reaction with potassium hydroxide to form 3-bromoangelic acid
This synthesis route represents one of the classical methods for obtaining angelic acid in laboratory settings.
Industrial Production
In industrial contexts, angelic acid or its esters can be prepared through the isomerization of tiglic acid or tiglic acid esters in the presence of an organic sulfinic acid . This process typically operates within a temperature range of 50-170°C, balancing reaction rate against catalyst inactivation .
The reaction proceeds in various solvents, including saturated hydrocarbons, aromatic hydrocarbons, ethers, amides, and sulfoxides. Notably, the reaction can also occur efficiently without any solvent .
Yield Considerations
An important consideration in angelic acid production is that the final product exists as a thermal equilibrium mixture. Due to its thermally unstable (Z)-form structure, angelic acid typically constitutes less than 10% of this equilibrium mixture . Industrial processes take advantage of angelic acid's lower melting point compared to tiglic acid for separation purposes.
Biochemical and Pharmacological Effects
Antioxidant Properties
Recent research has demonstrated significant antioxidant activity for angelic acid. In studies with normal human dermal fibroblasts (NHDFs), angelic acid exhibited remarkable reactive oxygen species (ROS) scavenging capabilities . It effectively reduced intracellular ROS levels in a dose-dependent manner, providing protection against oxidative stress.
Gene Expression Modulation
Angelic acid influences the expression of various genes related to antioxidant defense mechanisms. Treatment with angelic acid has been shown to upregulate the expression of antioxidant enzymes such as:
-
Superoxide dismutase 1 (SOD1)
-
Superoxide dismutase 2 (SOD2)
-
Catalase (CAT)
-
Glutathione peroxidase 1 (GPx1)
-
Nuclear factor erythroid 2-related factor 2 (NRF2)
This gene-regulating effect contributes to the compound's cytoprotective capabilities, particularly against ultraviolet radiation damage.
Photoprotective Research Findings
UVA Damage Protection
One of the most promising applications of angelic acid relates to its photoprotective properties. Research has established that angelic acid can attenuate UVA-induced damage in human dermal fibroblasts . Pretreatment with angelic acid demonstrated protective effects against proliferative inhibition caused by UVA irradiation.
Anti-Senescence Effects
Studies indicate that angelic acid can reduce UVA-induced cellular senescence. In experimental settings, fibroblasts pretreated with angelic acid (particularly at concentrations of 10 and 15 μM) exhibited significantly decreased senescent cell populations following UVA exposure . This anti-aging effect operates through multiple molecular mechanisms.
Extracellular Matrix Protection
Angelic acid has demonstrated efficacy in protecting the extracellular matrix (ECM) from UVA-induced degradation. This protection appears to occur through the regulation of ECM-related gene expression, including genes coding for:
-
Urokinase plasminogen activator (uPA)
-
Collagen type I, alpha 1 chain (COL1A1)
Table 2: Photoprotective Effects of Angelic Acid in Human Dermal Fibroblasts
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume